Antimony Difluorotriphenyl: Chemical Properties, Catalytic Mechanisms, and Therapeutic Potential
Antimony Difluorotriphenyl: Chemical Properties, Catalytic Mechanisms, and Therapeutic Potential
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Nomenclature Integrity
Antimony difluorotriphenyl, commonly referred to as Triphenylantimony difluoride (Ph₃SbF₂) , is a hypervalent organoantimony(V) compound that has garnered significant attention in modern synthetic chemistry and drug development.
A Critical Note on CAS Identification: To maintain scientific integrity, it is crucial to address a common indexing discrepancy. While frequently queried under CAS 368-97-8 in certain legacy or aggregated databases (which strictly corresponds to phenyldifluoroarsine)[1], the primary recognized CAS registry number for true Antimony difluorotriphenyl is 373-84-2 (with 34716-90-0 as an alternate identifier)[2]. For the purpose of this technical guide, we will focus exclusively on the chemical properties, synthesis, and applications of the target hypervalent molecule, Ph₃SbF₂.
Physicochemical Properties & Molecular Geometry
The chemical behavior of Ph₃SbF₂ is dictated by its hypervalent state. Pentavalent antimony (Sb(V)) utilizes
Causality of Geometry
Ph₃SbF₂ adopts a pseudo-trigonal bipyramidal geometry [3][4]. According to Bent's Rule, the highly electronegative fluorine atoms preferentially occupy the axial (apical) positions to minimize steric and electronic repulsion, while the three bulky, electron-rich phenyl rings reside in the equatorial plane[3]. This structural conformation is the foundational reason behind the molecule's unique reactivity, as the polarized axial Sb-F bonds readily participate in transmetalation and anion exchange.
Quantitative Data Summary
| Property | Value | Causality / Structural Significance |
| Chemical Formula | C₁₈H₁₅F₂Sb | Defines the pentavalent hypervalent structure. |
| Molecular Weight | 391.06 g/mol | Standard molar mass for stoichiometric calculations[2]. |
| Coordination Geometry | Pseudo-trigonal bipyramidal | Minimizes steric repulsion; stabilizes the Sb(V) center[3][4]. |
| Apical Ligands | Fluorine atoms | High electronegativity strongly polarizes Sb-C bonds[5]. |
| Equatorial Ligands | Phenyl groups | Provides steric bulk, lipophilicity, and acts as aryl donors[3]. |
| Sb-F Stretching Freq. | ~509 cm⁻¹ (IR) | Confirms the linear F-Sb-F axial arrangement[6]. |
Chemical Reactivity & Catalytic Applications
Ph₃SbF₂ is highly valued in organic synthesis, primarily functioning as a mild oxidative fluorinating agent and an exceptional aryl donor in cross-coupling reactions[5][6].
The Transmetalation Advantage in C-H Arylation
In palladium-catalyzed C-H arylation (e.g., the α-selective arylation of heterocycles like benzofurans and thiophenes), triarylantimony difluorides exhibit vastly superior reactivity compared to their dichloride counterparts (Ar₃SbCl₂)[4][5].
The Mechanistic Causality: The lability of the apical fluoride ligands is the driving force. Fluorine's high electronegativity strongly polarizes the equatorial Sb-C bonds, increasing the nucleophilic character of the phenyl groups. When introduced to a Pd(II) catalytic cycle, the fluoride ions act as internal bases or bridging ligands that interact with the palladium center, significantly lowering the activation energy required for the transmetalation step[5].
Caption: Catalytic cycle of Pd-catalyzed C-H arylation using Ph3SbF2 as an aryl donor.
Self-Validating Synthesis Protocols
To ensure reproducibility and self-validation, the synthesis of Ph₃SbF₂ must avoid the thermodynamic pitfalls and safety hazards of traditional harsh fluorinating gases (e.g., SF₄) or prohibitively expensive reagents (e.g., XeF₂)[3]. A modern, field-proven protocol utilizes nitrosyl tetrafluoroborate (NOBF₄) as an oxidative fluorinating agent under aerobic conditions[4].
Step-by-Step Methodology: Oxidative Fluorination
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Substrate Preparation: Dissolve 1.0 equivalent of triphenylstibine (SbPh₃) in a dry, non-coordinating solvent (e.g., dichloromethane or acetonitrile) under controlled stirring.
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Oxidant Addition: Slowly introduce 2.2 equivalents of NOBF₄.
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Causality Note: The slight excess of NOBF₄ ensures complete oxidation of the Sb(III) center to Sb(V). The aerobic environment is critical, as molecular oxygen acts as a co-oxidant, facilitating the generation of the difluoride species without requiring strict inert gas lines[4].
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-
Reaction Progression: Stir the mixture at room temperature for 2–4 hours. The reaction's progress is self-validating via ¹⁹F NMR, indicated by the emergence of the characteristic Sb-F signal.
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Workup and Purification: Quench the reaction with water, extract the organic layer, and dry over anhydrous Na₂SO₄. Recrystallize the crude product from a hexane/dichloromethane mixture to yield pure, colorless crystals of Ph₃SbF₂ (>80% yield)[4].
Caption: Step-by-step workflow for the oxidative fluorination of triphenylstibine.
Biological Activity & Drug Development Potential
In the realm of drug development, organoantimony(V) compounds are gaining traction as highly tunable alternatives to traditional metallodrugs (such as platinum-based therapies).
Antitumor Activity
Triarylantimony difluorides have demonstrated potent anti-proliferative effects against various human tumor cell lines[4]. The pseudo-trigonal bipyramidal geometry allows the hypervalent antimony center to interact specifically with intracellular targets. Current mechanistic models suggest these compounds disrupt thiol-containing enzymes or induce localized oxidative stress, leading to apoptosis[4].
Transmembrane Anion Transport (Fluoride Ionophores)
A groundbreaking application of Lewis acidic organoantimony compounds is their use as synthetic transmembrane anion transporters[7][8]. Malfunctioning ion channels lead to severe biological diseases known as channelopathies.
Because the pentavalent antimony center acts as a strong Lewis acid, Ph₃SbF₂ and its structural derivatives can strongly bind halide anions (such as chloride or additional fluoride) and shuttle them across lipophilic biological lipid bilayers[7][8]. The binding affinity can be precisely fine-tuned by altering the electron-withdrawing nature of the equatorial aryl groups, making them highly customizable platforms for novel ion-transport therapeutics and clinical biosensors[8].
References
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Organometallic Chemistry: Fundamentals and Applications - dokumen.pub. 3
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A versatile synthesis of triarylantimony difluorides by fluorination of triarylstibanes with nitrosyl tetrafluoroborate and their antitumor activity - researchgate.net. 4
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Lewis acidic organo-antimony(V) compounds used as fluoride ionophores - researchgate.net. 7
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Buy 3-Methoxy-1-benzofuran-2-carbaldehyde | 33562-10-6 - smolecule.com.5
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Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids - nih.gov. 8
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Buy Triphenylbismuth Difluoride | 2023-48-5 - smolecule.com. 6
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ARSENIC COMPOUNDS, ORGANIC - Pharos - habitablefuture.org. 1
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Cas 373-84-2,Antimony, difluorotriphenyl - lookchem.com. 2
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